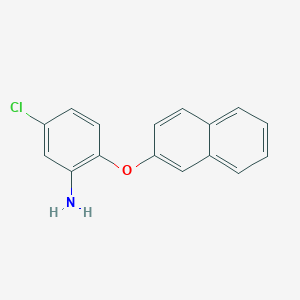

5-Chloro-2-(2-naphthyloxy)aniline

Description

BenchChem offers high-quality 5-Chloro-2-(2-naphthyloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(2-naphthyloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-naphthalen-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-13-6-8-16(15(18)10-13)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSONOOMSGZJDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 5-Chloro-2-(2-naphthyloxy)aniline

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical research and development, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth, technically-focused walkthrough for the structural elucidation of 5-Chloro-2-(2-naphthyloxy)aniline. We will explore a multi-technique analytical workflow, moving from initial molecular formula determination via mass spectrometry, through functional group identification with infrared spectroscopy, to the definitive mapping of the atomic framework using advanced one- and two-dimensional nuclear magnetic resonance spectroscopy. The causality behind experimental choices is emphasized, providing a logical framework for researchers and scientists to approach complex structural characterization challenges.

Introduction: The Rationale for Structural Verification

5-Chloro-2-(2-naphthyloxy)aniline is a complex aromatic compound featuring three key structural motifs: a substituted aniline ring, a naphthyl group, and an ether linkage. Such scaffolds are of significant interest in medicinal chemistry and materials science. The precise placement of the chloro, amino, and naphthyloxy substituents on the aniline ring is critical, as even minor positional changes (isomerism) can drastically alter a compound's biological activity, physicochemical properties, and safety profile.

Therefore, a rigorous and systematic approach to structural elucidation is not merely an academic exercise but a critical component of quality control, regulatory submission, and intellectual property protection. This guide employs a self-validating system where data from orthogonal analytical techniques are integrated to build an unassailable structural proof.

The Elucidation Workflow: A Strategic Overview

The process of determining a chemical structure follows a logical progression. Each step provides a piece of the puzzle, with the subsequent steps building upon and confirming the previous findings. The overall strategy is to first determine the molecular formula, then identify the functional groups present, and finally, piece together the molecular skeleton by establishing connectivity between atoms.

Caption: A logical workflow for the structural elucidation of an unknown organic compound.

Mass Spectrometry (MS): Determining the Molecular Formula

Expertise & Rationale: The first step in any structural elucidation is to determine the molecular weight and, ideally, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of 5-Chloro-2-(2-naphthyloxy)aniline in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion, [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum, ensuring high mass accuracy and resolution. The instrument measures the mass-to-charge ratio (m/z) of the ions.[1]

Data Presentation & Interpretation: The molecular ion peak is crucial for determining the molecule's mass.[2] For aromatic ethers, the molecular ion peak is typically strong and readily observable.[3][4] The presence of a single chlorine atom is readily identified by the characteristic M+2 isotopic peak, which will have an intensity approximately one-third that of the molecular ion peak (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

| Parameter | Expected Value for C₁₆H₁₂ClNO |

| Molecular Formula | C₁₆H₁₂ClNO |

| Monoisotopic Mass | 269.0607 Da |

| [M+H]⁺ (m/z) | 270.0680 Da |

| [M+2+H]⁺ (m/z) | 272.0651 Da |

| Isotopic Ratio (M:M+2) | ~3:1 |

Table 1: Predicted HRMS Data for 5-Chloro-2-(2-naphthyloxy)aniline.

The observation of an ion at m/z 270.0680 with a corresponding isotopic peak at m/z 272.0651 in a ~3:1 ratio provides strong, unambiguous evidence for the molecular formula C₁₆H₁₂ClNO.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[5][6] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded first and automatically subtracted from the sample spectrum.[5]

Data Presentation & Interpretation: The IR spectrum provides a molecular "fingerprint" and confirms the presence of the key functional groups within 5-Chloro-2-(2-naphthyloxy)aniline.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Aromatic Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1500 - 1600 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275[7] |

| Aryl Chloride (C-Cl) | Stretch | 1000 - 1100 |

Table 2: Key IR Absorption Frequencies for 5-Chloro-2-(2-naphthyloxy)aniline.

Observing two distinct peaks in the 3400-3500 cm⁻¹ region is a hallmark of a primary amine (-NH₂). The strong absorption band around 1250 cm⁻¹ is characteristic of the aryl ether linkage, and peaks in the aromatic region confirm the presence of the benzene and naphthalene rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[5][7] By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H NMR, and the number of signals in ¹³C NMR, we can begin to assemble the molecular structure. Two-dimensional (2D) NMR techniques are then employed to definitively establish the connectivity between atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The number of signals corresponds to the number of chemically non-equivalent protons, the integration gives the relative number of protons for each signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides the number of chemically non-equivalent carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different fragments of the molecule.

-

Data Interpretation:

A. ¹H and ¹³C NMR - Assigning the Signals

The structure C₁₆H₁₂ClNO has 11 aromatic protons and 2 amine protons. The signals will be complex due to the multiple aromatic systems.

-

¹H NMR: We expect to see a broad singlet for the two -NH₂ protons. The remaining 10 aromatic protons (3 on the aniline ring, 7 on the naphthyl ring) will appear in the aromatic region (typically δ 6.5-8.0 ppm). The electron-donating effect of the amino group and the electron-withdrawing effect of the chlorine atom will influence the chemical shifts on the aniline ring.[8]

-

¹³C NMR: We expect to see 16 distinct carbon signals, as all carbons are chemically non-equivalent due to the lack of symmetry.

B. 2D NMR - Assembling the Puzzle

The true power of NMR is realized with 2D experiments that establish connectivity. The HMBC experiment is particularly crucial for linking the aniline and naphthyl fragments across the ether oxygen.

Caption: Key HMBC correlations confirming the ether linkage in the molecule.

-

Key HMBC Correlation 1: A correlation between the proton at position 3 of the aniline ring (H3) and the carbon at position 2' of the naphthyl ring (C2') provides definitive proof of the ether linkage and its specific location.

-

Key HMBC Correlation 2: Reciprocal correlations from the protons on the naphthyl ring adjacent to the ether linkage (H1' and H3') to the carbon on the aniline ring bearing the oxygen (C1) would further solidify this assignment.

By systematically analyzing all COSY, HSQC, and HMBC correlations, the entire molecular structure can be unambiguously assembled and all proton and carbon signals assigned.

Conclusion

The structural elucidation of 5-Chloro-2-(2-naphthyloxy)aniline is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry establishes the correct molecular formula, infrared spectroscopy confirms the presence of the key amine, ether, and aromatic functional groups, and a suite of 1D and 2D NMR experiments provides the definitive and unambiguous atomic connectivity. This integrated workflow, which emphasizes the rationale behind each technique, represents a robust and reliable strategy for the structural characterization of complex organic molecules in a modern research environment.

References

-

A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

-

Spectroscopy of Ethers | Organic Chemistry Class Notes. Fiveable. Available at: [Link]

-

Multinuclear NMR Spectroscopic Studies of Some Organometallic N-Substituted Anilines. Journal of Organometallic Chemistry. Available at: [Link]

-

Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. ACS Publications. Available at: [Link]

-

A kinetic study of the copolymerization of substituted anilines by 1H NMR. Academia.edu. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. UW-Platteville Chemistry. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

GCMS Section 6.13 - Fragmentation of Ethers. Whitman College. Available at: [Link]

Sources

The Synthetic Gateway to Bioactive Scaffolds: A Literature Review of 5-Chloro-2-(2-naphthyloxy)aniline and its Analogs

This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of substituted anilines, with a particular focus on analogs of the novel scaffold, 5-Chloro-2-(2-naphthyloxy)aniline. While direct literature on this specific molecule is nascent, this paper serves as a critical resource for researchers and drug development professionals by examining the rich chemical and biological landscape of its structural relatives. By understanding the established methodologies and observed biological effects of analogous compounds, we can extrapolate potential therapeutic applications and guide future research endeavors.

Introduction: The Versatility of the Substituted Aniline Moiety

Substituted anilines are a cornerstone in medicinal chemistry, serving as pivotal building blocks for a vast array of biologically active molecules.[1] Their inherent chemical versatility, allowing for diverse functionalization, has made them a privileged scaffold in the development of novel therapeutic agents. The introduction of a chloro-substituent and a bulky naphthyloxy group, as in the case of 5-Chloro-2-(2-naphthyloxy)aniline, presents a unique combination of electronic and steric properties that are yet to be fully explored. This guide will delve into the established knowledge surrounding its analogs to illuminate the potential of this novel chemical entity.

Synthetic Strategies for Chloro-Aniline Cores

The synthesis of the core chloro-aniline structure is a well-established process, typically involving multi-step reactions that offer precise control over the final product. A common route to a key precursor, 5-chloro-2-nitroaniline, starts from 3-chloroaniline and proceeds through formylation, nitration, and subsequent hydrolysis.[2][3]

General Synthetic Protocol for 5-Chloro-2-nitroaniline

A widely employed synthetic pathway for producing 5-chloro-2-nitroaniline is outlined below.[2][3] This intermediate is crucial for the subsequent introduction of the naphthyloxy group.

Step 1: Formylation of 3-chloroaniline

-

Reactants: 3-chloroaniline, Formic acid

-

Procedure: 3-chloroaniline is reacted with formic acid, often under reflux conditions, to yield N-(3-chlorophenyl)formamide. This step protects the amino group for the subsequent nitration.

Step 2: Nitration of N-(3-chlorophenyl)formamide

-

Reactants: N-(3-chlorophenyl)formamide, Nitric acid, Acetic anhydride

-

Procedure: The formylated intermediate is carefully nitrated using a mixture of nitric acid and acetic anhydride at a controlled low temperature (-5 to 10°C) to introduce a nitro group onto the aromatic ring.[3]

Step 3: Hydrolysis to 5-chloro-2-nitroaniline

-

Reactants: 5-chloro-2-nitro-N-(3-chlorophenyl)formamide, Sodium hydroxide solution

-

Procedure: The resulting nitro compound is hydrolyzed with a base, such as sodium hydroxide, to remove the formyl protecting group and yield 5-chloro-2-nitroaniline.[2][3]

A similar multi-step approach can be envisioned for the synthesis of other substituted anilines, such as 5-Chloro-2-(propan-2-yl)aniline, which involves Friedel-Crafts alkylation followed by reduction of a nitro group.[4]

Caption: Key signaling pathways targeted by chloro-aniline analogs.

Structure-Activity Relationships (SAR)

The biological activity of substituted anilines is highly dependent on the nature and position of their substituents. SAR studies on related scaffolds provide valuable insights into the structural requirements for potent biological activity.

For instance, in a series of N,N-disubstituted 2-aminobenzothiazoles, the position of the chloro substituent on the aniline ring was found to be critical for antibacterial activity against S. aureus. Moving the chloro group from the 6- to the 5-position did not significantly affect activity, while removal of the chlorine atom resulted in a 2- to 3-fold loss in activity. [5] Similarly, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the aniline ring played a crucial role. Para-substituted derivatives were generally more active than their ortho-substituted counterparts. [6]

| Compound Class | Substitution Pattern | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-Aminobenzothiazoles | 5-Chloro or 6-Chloro on aniline ring | Potent antibacterial activity against S. aureus | [5] |

| 2-Aminobenzothiazoles | Unsubstituted aniline ring | 2- to 3-fold loss in antibacterial activity | [5] |

| 2-Phenoxybenzamides | Para-substituted N-Boc-piperazinyl on aniline | High antiplasmodial activity | [6] |

| 2-Phenoxybenzamides | Ortho-substituted N-Boc-piperazinyl on aniline | Moderate antiplasmodial activity | [6]|

Future Directions and the Potential of 5-Chloro-2-(2-naphthyloxy)aniline

The existing literature strongly suggests that the 5-chloro-aniline scaffold is a promising starting point for the development of novel therapeutic agents. The introduction of a 2-naphthyloxy group at the 2-position is an intriguing modification that warrants further investigation. The bulky and lipophilic nature of the naphthyl ring could lead to unique binding interactions with biological targets, potentially resulting in novel pharmacological profiles.

Future research should focus on:

-

Efficient Synthesis: Developing a robust and scalable synthetic route to 5-Chloro-2-(2-naphthyloxy)aniline.

-

Biological Screening: Evaluating the compound and its analogs against a diverse panel of biological targets, with a particular focus on kinases and other enzymes implicated in cancer and inflammatory diseases.

-

SAR Studies: Synthesizing a library of analogs with modifications to both the chloro-aniline and naphthyloxy moieties to establish clear structure-activity relationships.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which any active compounds exert their biological effects.

Conclusion

While direct experimental data on 5-Chloro-2-(2-naphthyloxy)aniline remains to be published, a comprehensive review of its structural analogs reveals a rich and promising area of research. The chloro-aniline core is a validated scaffold for the development of potent bioactive molecules, particularly kinase inhibitors. The unique structural features of 5-Chloro-2-(2-naphthyloxy)aniline suggest that it could possess novel and valuable pharmacological properties. This guide provides a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing new chemical entity and its derivatives, with the potential to uncover next-generation therapeutic agents.

References

- Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery - Benchchem.

- CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google P

- Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)

- 5-Chloro-2-nitroaniline: Synthesis and Applic

- Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC.

- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 3. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Section 1: Compound Profile and Physicochemical Properties

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2-(2-naphthyloxy)aniline

5-Chloro-2-(2-naphthyloxy)aniline is a complex organic molecule featuring a chlorinated aniline core functionalized with a naphthyloxy group. Its structure suggests it is likely a solid at room temperature with limited water solubility. Due to the absence of specific experimental data, the following properties are estimated based on its structural components.

| Property | Estimated Value / Characteristic | Justification |

| Molecular Formula | C₁₆H₁₂ClNO | Derived from chemical structure. |

| Molecular Weight | ~269.73 g/mol | Calculated from the molecular formula. |

| Appearance | Likely an off-white to tan or grey solid. | Aromatic amines often darken upon storage due to oxidation.[1] |

| Solubility | Poorly soluble in water; likely soluble in organic solvents like DCM, THF, and DMSO. | Based on the hydrophobicity of the naphthyl and chloro-phenyl groups. |

| Stability | Sensitive to light and air. May decompose over time. | Common characteristic of aniline derivatives.[1][2] |

| Reactivity | Incompatible with strong acids, strong oxidizing agents, acid chlorides, and chloroformates.[1] | The amine group is basic and can react exothermically. |

Section 2: Hazard Identification and Risk Assessment

The primary risk associated with 5-Chloro-2-(2-naphthyloxy)aniline stems from its classification as a primary aromatic amine and a halogenated aromatic compound. These classes of chemicals are known for their potential toxicity.[3][4]

2.1. Anticipated Health Hazards

The toxicological profile is extrapolated from analogous compounds. Aromatic amines are readily absorbed through the skin, and via inhalation or ingestion.[3]

-

Acute Toxicity: Expected to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] Analogs like 5-chloro-2-nitroaniline are classified as fatal upon exposure.[6][7]

-

Skin and Eye Irritation: Assumed to cause serious eye irritation and skin irritation.[1][8][9] Prolonged contact may lead to dermatitis or allergic skin reactions.[5]

-

Carcinogenicity & Mutagenicity: Many aromatic amines are suspected carcinogens and mutagens.[3][4][5] This compound should be handled as a suspected carcinogen until proven otherwise.

-

Systemic Effects: Prolonged or repeated exposure may cause damage to organs, particularly the liver, kidneys, and blood (methemoglobinemia).[5][10]

2.2. Environmental Hazards

Halogenated aromatic compounds can be persistent in the environment and are often toxic to aquatic life with long-lasting effects.[5][7] Therefore, release into the environment must be strictly avoided.

2.3. Risk Assessment Workflow

A systematic approach to risk assessment is mandatory before any handling of this compound. The workflow below outlines the essential steps.

Caption: A workflow for assessing and mitigating risks before handling the compound.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Given the anticipated hazards, robust control measures are essential to minimize exposure.

3.1. Engineering Controls

-

Primary Containment: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood or a glove box to control airborne particulates.[2][10][11]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors from solvent-based solutions.[2][9]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[10][12]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). Inspect before use and use proper removal technique. For prolonged contact or immersion, consider heavier-duty gloves and consult manufacturer compatibility data. | Protects against dermal absorption, a primary exposure route for aromatic amines.[12] |

| Eye Protection | Tightly fitting chemical safety goggles or a face shield.[1][12] | Prevents eye irritation or serious damage from dust or splashes. |

| Skin/Body Protection | A full-length laboratory coat, long pants, and closed-toe shoes.[2] | Prevents accidental skin contact. |

| Respiratory Protection | For operations with a high potential for aerosol or dust generation (e.g., large-scale transfers), a NIOSH-approved respirator with a P100 (particulate) filter and an organic vapor cartridge is required.[1] | Protects against inhalation of the toxic compound. |

Section 4: Safe Handling and Storage Protocols

4.1. Step-by-Step Handling Protocol

-

Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

-

Pre-weighing: Tare a sealed container (e.g., a vial with a cap) on the analytical balance.

-

Weighing: Transfer the approximate required amount of 5-Chloro-2-(2-naphthyloxy)aniline into the tared container inside the chemical fume hood. Seal the container.

-

Final Weighing: Remove the sealed container from the fume hood and perform the final, accurate weighing. This minimizes contamination of the balance.

-

Dissolution: Return the sealed container to the fume hood. Slowly add the solvent to the solid to avoid splashing.

-

Post-Handling: After use, decontaminate all surfaces with an appropriate solvent (e.g., ethanol) and wipe down. Dispose of all contaminated disposables as hazardous waste. Wash hands thoroughly.[10]

4.2. Storage Requirements

-

Store in a tightly sealed, clearly labeled container.[10]

-

Keep in a cool, dry, and well-ventilated area, protected from direct sunlight.[1][2]

-

Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[1]

-

Store away from incompatible materials such as strong acids and oxidizing agents.[1][2]

-

The storage area should be accessible only to authorized personnel.

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

5.1. First Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2][5]

5.2. Spill Management Protocol

The response to a spill depends on its size and location.

Caption: Logical decision-making process for responding to a chemical spill.

Section 6: Waste Management and Disposal

Proper disposal is crucial to protect human health and the environment.

6.1. Waste Characterization

All waste containing 5-Chloro-2-(2-naphthyloxy)aniline, including contaminated PPE, glassware, and spill cleanup materials, must be classified as hazardous waste.[13]

6.2. Disposal Protocol

-

Segregation: Do not mix hazardous waste with non-hazardous waste.[13] Halogenated organic waste should be collected separately from non-halogenated waste.[13][14]

-

Containment: Collect all waste in a compatible, sealed, and clearly labeled container. The label must include the full chemical name and associated hazards.[13]

-

Disposal Method: Never pour this chemical or its solutions down the drain.[14] The recommended disposal method for halogenated aromatic compounds is high-temperature incineration (above 1200 K) in a facility equipped with appropriate scrubbers to neutralize acidic gases.[15][16]

-

Vendor: Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.

References

-

Proper disposal of chemicals - Sciencemadness Wiki. (n.d.). Retrieved February 15, 2026, from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved February 15, 2026, from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA NEPS. (n.d.). Retrieved February 15, 2026, from [Link]

-

Aromatic Amines Hazcard Overview | PDF - Scribd. (n.d.). Retrieved February 15, 2026, from [Link]

-

SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9). Retrieved February 15, 2026, from [Link]

-

Safety data sheet - CPAChem. (2024, May 8). Retrieved February 15, 2026, from [Link]

-

Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4). Retrieved February 15, 2026, from [Link]

-

Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12). Retrieved February 15, 2026, from [Link]

-

5-Chloro-2-phenoxyaniline | C12H10ClNO | CID 66738 - PubChem - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5). Retrieved February 15, 2026, from [Link]

-

1998-03-16 SB 1731 Guidelines for Halogenated Solvents Degreasing Operations. (n.d.). Retrieved February 15, 2026, from [Link]

-

Aniline - Standard Operating Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

-

5-Chloro-2-(2-chlorophenoxy)aniline - Publications - HAWC - EPA. (2025, October 15). Retrieved February 15, 2026, from [Link]

-

Amines | RPS. (2022, December 19). Retrieved February 15, 2026, from [Link]

-

Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97% - Cole-Parmer. (2005, October 3). Retrieved February 15, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. ipo.rutgers.edu [ipo.rutgers.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 5-Chloro-2-phenoxyaniline | C12H10ClNO | CID 66738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. scribd.com [scribd.com]

- 12. international.skcinc.com [international.skcinc.com]

- 13. nipissingu.ca [nipissingu.ca]

- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. researchgate.net [researchgate.net]

5-Chloro-2-(2-naphthyloxy)aniline derivatives and their synthesis

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-(2-naphthyloxy)aniline and Its Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 5-Chloro-2-(2-naphthyloxy)aniline Scaffold

In the landscape of modern medicinal chemistry, the identification and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. The 5-Chloro-2-(2-naphthyloxy)aniline core represents a privileged structure, serving as a critical building block in the development of a diverse array of biologically active molecules.[1][2] Its unique architecture, featuring a diaryl ether linkage that combines a chlorinated aniline with a naphthalene ring system, provides a versatile framework for designing potent and selective enzyme inhibitors and receptor modulators.[2]

The chlorinated aniline portion offers specific electronic properties and potential hydrogen bonding interactions, while the bulky, hydrophobic naphthyloxy group can engage with deep, non-polar pockets in target proteins. This combination has proven particularly fruitful in the field of oncology, where derivatives of this scaffold have been investigated as inhibitors of key signaling pathways often dysregulated in cancer.[1]

This guide provides a comprehensive overview of the primary synthetic strategies for constructing 5-Chloro-2-(2-naphthyloxy)aniline. It delves into the mechanistic underpinnings of the key chemical transformations, offers detailed, field-proven experimental protocols, and explains the causality behind critical experimental choices. The methodologies discussed are grounded in established chemical principles, ensuring a robust and reproducible approach for researchers, scientists, and drug development professionals.

Part 1: Core Synthetic Strategies and Mechanistic Insights

The synthesis of 5-Chloro-2-(2-naphthyloxy)aniline can be approached through several strategic pathways. The most prevalent and logical approach involves a two-stage process: first, the formation of the robust diaryl ether bond, followed by the generation of the aniline functional group. This sequence is generally preferred due to the reactivity of the free amine, which can complicate the ether formation step.

Primary Strategy: Diaryl Ether Formation via Ullmann Condensation Followed by Nitro Group Reduction

This is the most established and reliable method for the gram-scale synthesis of the target compound. It capitalizes on the copper-catalyzed coupling of a phenol and an aryl halide, a transformation known as the Ullmann condensation.[3][4]

Stage 1: The Ullmann Condensation for C-O Bond Formation

The Ullmann condensation is a powerful tool for constructing diaryl ethers, particularly when modern palladium-catalyzed methods are less effective or cost-prohibitive.[3] The reaction involves the copper-promoted coupling of an aryl halide with an alcohol or phenol.[3] In this specific synthesis, the key precursors are 5-chloro-2-nitrophenol and 2-bromonaphthalene (or 2-naphthol, with an appropriately activated chloronitrobenzene).

The causality behind this choice is twofold:

-

Activation: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution, making the C-Cl or C-Br bond more susceptible to attack.

-

Functional Group Handle: The nitro group serves as a stable precursor to the desired aniline, which can be revealed in a subsequent, high-yielding reduction step.

The reaction typically requires a copper catalyst, often in the form of copper powder, copper(I) iodide (CuI), or copper(I) oxide (Cu₂O), in the presence of a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH).[3] High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are necessary to facilitate the reaction, which often demands elevated temperatures, sometimes in excess of 150-200°C, to proceed at a reasonable rate.[3][5][6]

Stage 2: Reduction of the Nitro Group

Once the intermediate, 5-chloro-2-(2-naphthyloxy)-1-nitrobenzene , is synthesized and purified, the final step is the reduction of the nitro moiety to the primary amine. This is a fundamental and highly efficient transformation in organic synthesis.

Several reliable methods exist for this purpose:

-

Catalytic Hydrogenation: This clean and high-yielding method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[2] The reaction is usually performed in a solvent like ethanol or ethyl acetate. This method is often preferred in industrial settings for its efficiency and the benign nature of its byproducts.

-

Metal-Acid Systems: A classic and robust method involves the use of a metal, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or iron (Fe) powder in acetic acid or HCl.[2] These methods are cost-effective and highly reliable, though the workup can be more involved due to the need to neutralize the acid and remove metal salts.

-

Hydrazine Hydrate: In some cases, hydrazine hydrate (N₂H₄·H₂O) can be used as the reducing agent, often with a catalyst like iron(III) chloride and activated carbon.[7] This method avoids the need for high-pressure hydrogenation equipment.

Alternative Strategy: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

While the nitro-reduction pathway is standard for producing the parent aniline, the Buchwald-Hartwig amination is a superior method for creating more complex N-substituted derivatives.[8] This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an aryl halide with an amine.[8][9]

To synthesize the primary aniline using this method, one would need to start with 2-bromo-4-chloro-1-(2-naphthyloxy)benzene and couple it with an ammonia equivalent. However, the true power of this reaction lies in its ability to couple the aryl halide with a wide range of primary and secondary amines, anilines, and even amides, allowing for the direct synthesis of diverse libraries of derivatives.[10][11]

The key to a successful Buchwald-Hartwig amination is the catalyst system, which consists of:

-

A Palladium Precatalyst: Sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[11]

-

A Bulky, Electron-Rich Ligand: Specialized phosphine ligands (e.g., XPhos, RuPhos, SPhos) are crucial for facilitating the catalytic cycle.[10][12] These ligands promote the key steps of oxidative addition and reductive elimination.[12]

-

A Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or a weaker base like potassium carbonate (K₂CO₃) is required to deprotonate the amine nucleophile.[11]

Part 2: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 5-Chloro-2-(2-naphthyloxy)aniline using the primary strategy.

Experimental Workflow Overview

Protocol 1: Synthesis of 5-Chloro-2-(2-naphthyloxy)-1-nitrobenzene

Objective: To synthesize the diaryl ether intermediate via Ullmann condensation.

Materials & Reagents:

-

5-Chloro-2-nitrophenol

-

2-Bromonaphthalene

-

Copper(I) iodide (CuI)

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-chloro-2-nitrophenol (1.0 eq), 2-bromonaphthalene (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical to prevent oxidation of the copper catalyst.

-

Reagent Addition: Add copper(I) iodide (0.15 eq) followed by anhydrous DMF. The amount of DMF should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of the limiting reagent).

-

Reaction: Heat the reaction mixture to 150°C with vigorous stirring under a nitrogen atmosphere. The color of the mixture will typically darken.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is complete upon consumption of the limiting starting material (typically 12-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water and stir for 30 minutes.

-

Extract the aqueous slurry with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with water, followed by brine. The washing steps are crucial for removing DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product as a solid.

Protocol 2: Synthesis of 5-Chloro-2-(2-naphthyloxy)aniline

Objective: To reduce the nitro-intermediate to the target aniline.

Materials & Reagents:

-

5-Chloro-2-(2-naphthyloxy)-1-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 5-chloro-2-(2-naphthyloxy)-1-nitrobenzene intermediate (1.0 eq) in ethanol.

-

Reagent Addition: To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq) dissolved in a minimal amount of concentrated HCl. The addition may be exothermic and should be done cautiously.

-

Reaction: Heat the reaction mixture to reflux (approx. 80°C).

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

-

Workup:

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Slowly and carefully neutralize the mixture by adding a 10% NaOH solution until the pH is basic (pH 8-9). A thick white precipitate of tin salts will form. This step is highly exothermic and requires efficient cooling.

-

Filter the slurry through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Part 3: Data Presentation and Characterization

The successful synthesis of the target compound and its intermediate must be validated through rigorous characterization.

Table 1: Summary of Typical Reaction Conditions

| Reaction Stage | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Ullmann Condensation | CuI (0.1-0.2 eq) | K₂CO₃ (2.5 eq) | DMF | 150 | 60-80% |

| Nitro Reduction | SnCl₂·2H₂O (5.0 eq) | - | EtOH/HCl | 80 (Reflux) | 85-95% |

Table 2: Key Characterization Data for 5-Chloro-2-(2-naphthyloxy)aniline

| Property | Data |

| Molecular Formula | C₁₆H₁₂ClNO |

| Molecular Weight | 269.73 g/mol |

| Appearance | Off-white to pale brown solid |

| ¹H NMR (CDCl₃, δ ppm) | Anticipated Signals: Aromatic protons (multiplets, ~6.8-7.9 ppm), Amine protons (broad singlet, ~3.8-4.5 ppm) |

| ¹³C NMR (CDCl₃, δ ppm) | Anticipated Signals: Aromatic carbons (~115-155 ppm) |

| FT-IR (cm⁻¹) | Anticipated Peaks: N-H stretch (~3350-3450 cm⁻¹), C-O-C stretch (~1230 cm⁻¹), C-Cl stretch (~750 cm⁻¹) |

| Mass Spec (ESI+) | m/z [M+H]⁺ = 270.06 |

Note: NMR and IR data are predictive and should be confirmed experimentally.

References

- Buchwald–Hartwig amin

- Ullmann condens

- Buchwald-Hartwig Amin

- The Ultimate Guide to Buchwald-Hartwig Amin

- Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery - Benchchem.

- Ullmann reaction - Wikipedia.

- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.

- Ullmann Reaction - BYJU'S.

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

- Ullmann Reaction | Thermo Fisher Scientific - US.

- Ullmann Reaction - Organic Chemistry Portal.

- Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)

- CN106187787A - A kind of preparation method of 2 amino 4 chlorodiphenyl ethers - Google P

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. CN106187787A - A kind of preparation method of 2 amino 4 chlorodiphenyl ethers - Google Patents [patents.google.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. research.rug.nl [research.rug.nl]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. youtube.com [youtube.com]

Methodological & Application

Application Note & Detailed Protocol: Synthesis of 5-Chloro-2-(2-naphthyloxy)aniline

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 5-Chloro-2-(2-naphthyloxy)aniline, a valuable research intermediate. The protocol is structured around a convergent synthesis strategy, beginning with the preparation of key precursors—2-Amino-4-chlorophenol and 2-Bromonaphthalene—followed by a robust copper-catalyzed Ullmann condensation for the critical C-O bond formation. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice for purification, characterization, and safety.

Introduction and Synthetic Strategy

5-Chloro-2-(2-naphthyloxy)aniline is a diaryl ether derivative whose structure is of interest in medicinal chemistry and materials science. The diaryl ether motif is a key structural component in numerous biologically active compounds.[1] This protocol outlines a reliable synthetic route that is both reproducible and scalable.

The synthesis strategy is based on a convergent approach, culminating in a copper-catalyzed C-O cross-coupling reaction. The classical Ullmann condensation is selected for this key transformation due to its reliability and the use of cost-effective copper catalysts, providing a robust alternative to palladium-based systems like the Buchwald-Hartwig reaction.[2][3][4] The overall workflow is depicted below.

Figure 1: Overall synthetic workflow for 5-Chloro-2-(2-naphthyloxy)aniline.

Part I: Synthesis of Precursors

This section details the preparation of the two key starting materials required for the final coupling reaction.

Protocol 1.1: Synthesis of 2-Amino-4-chlorophenol

This procedure involves the reduction of 4-chloro-2-nitrophenol. The use of iron powder in an acidic medium is a classic, effective, and economical method for nitro group reduction.[5]

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 4-Chloro-2-nitrophenol | C₆H₄ClNO₃ | 173.56 | 34.7 g | 0.20 |

| Iron powder (fine) | Fe | 55.845 | 50.0 g | 0.89 |

| Hydrochloric Acid (2 N) | HCl | 36.46 | 25 mL | - |

| Sodium Carbonate Sol. (2 N) | Na₂CO₃ | 105.99 | ~25 mL | - |

| Sodium Hydroxide Sol. | NaOH | 40.00 | ~25 mL | - |

| Deionized Water | H₂O | 18.02 | 200 mL | - |

Step-by-Step Protocol

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add iron powder (50 g), deionized water (200 mL), and 2 N hydrochloric acid (25 mL).

-

Initiation: Heat the mixture in a water bath to boiling with vigorous stirring.

-

Addition of Nitro Compound: Slowly add 4-chloro-2-nitrophenol (34.7 g) in small portions over 1-1.5 hours, maintaining vigorous stirring and reflux.

-

Reaction Completion: Continue heating and stirring for an additional 30-60 minutes after the addition is complete. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed. The disappearance of the yellow color of the nitrophenol is a good visual indicator.[5]

-

Workup - Basification: Remove the flask from the heat. Carefully add ~25 mL of 2 N sodium carbonate solution to precipitate dissolved iron salts, followed by ~25 mL of concentrated sodium hydroxide solution to dissolve the product as its sodium salt.[5]

-

Filtration: Filter the hot mixture through a celite pad to remove the iron sludge. Wash the sludge thoroughly with hot water.

-

Precipitation: Combine the filtrates. While still warm, carefully acidify with concentrated hydrochloric acid until the solution is faintly acidic to litmus paper.

-

Crystallization: Cool the solution to room temperature and then in an ice bath to induce crystallization. The product should precipitate as glittering plates.

-

Isolation: Collect the crystals by vacuum filtration, wash with a cold 15% brine solution, followed by a small amount of cold water.

-

Drying: Dry the product in a vacuum oven at 50-60°C. Expected yield is approximately 26 g (90%).[5] The melting point should be around 140°C.[6]

Protocol 1.2: Synthesis of 2-Bromonaphthalene

This protocol describes the bromination of β-naphthol using triphenylphosphine and bromine, a reliable alternative to Sandmeyer-type reactions.[7][8]

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| β-Naphthol | C₁₀H₈O | 144.17 | 72.0 g | 0.50 |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 144.0 g | 0.55 |

| Bromine | Br₂ | 159.81 | 88.0 g | 0.55 |

| Acetonitrile | CH₃CN | 41.05 | 225 mL | - |

| Pentane | C₅H₁₂ | 72.15 | ~900 mL | - |

Step-by-Step Protocol

-

Reaction Setup: In a 1 L flask equipped with a mechanical stirrer and a dropping funnel, dissolve triphenylphosphine (144 g) in acetonitrile (125 mL).

-

Bromine Addition: Cool the solution in an ice bath. Add bromine (88 g) dropwise over 20-30 minutes, keeping the temperature below 10°C.

-

Naphthol Addition: After the bromine addition is complete, remove the ice bath. Add a solution of β-naphthol (72 g) in acetonitrile (100 mL) in one portion.

-

Reaction: Heat the mixture to 60–70°C for at least 30 minutes.[7]

-

Solvent Removal: Remove the acetonitrile by distillation under reduced pressure.

-

Thermal Decomposition: Heat the remaining residue to 340°C using a suitable heating bath (e.g., Wood's metal) until the evolution of hydrogen bromide gas ceases (approx. 20-30 minutes). Caution: This step should be performed in a well-ventilated fume hood.

-

Workup: Cool the reaction mixture to about 100°C and pour it into a beaker to solidify at room temperature.

-

Extraction: Crush the solid and add pentane (300 mL). Break up the solid into a fine precipitate. Filter by suction and wash the solid thoroughly with two 300 mL portions of pentane.

-

Purification: Combine the pentane filtrates, wash with 20% sodium hydroxide solution, and dry over anhydrous magnesium sulfate. The crude product can be further purified by passing it through a short column of alumina and then removing the pentane by distillation.[7] Expected yield is 72–81 g (70–78%).

Part II: Core Synthesis via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction ideal for forming diaryl ethers.[3][9] The reaction involves the coupling of a phenoxide, generated in situ from the phenol and a base, with an aryl halide.

Mechanism Overview: Ullmann Condensation

The precise mechanism of the Ullmann reaction is complex, but it is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle.

-

Base-promoted Deprotonation: The base (e.g., K₂CO₃) deprotonates the hydroxyl group of 2-amino-4-chlorophenol to form a more nucleophilic phenoxide.

-

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with 2-bromonaphthalene to form a Cu(III) intermediate.

-

Ligand Exchange: The phenoxide displaces the bromide from the copper center.

-

Reductive Elimination: The C-O bond is formed via reductive elimination, yielding the diaryl ether product and regenerating the Cu(I) catalyst.

Figure 2: Simplified catalytic cycle for the Ullmann C-O coupling reaction.

Protocol 2.1: Synthesis of 5-Chloro-2-(2-naphthyloxy)aniline

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Stoichiometry | Amount |

| 2-Amino-4-chlorophenol | C₆H₆ClNO | 143.57 | 1.0 eq | (To be calculated) |

| 2-Bromonaphthalene | C₁₀H₇Br | 207.07 | 1.1 eq | (To be calculated) |

| Copper(I) Iodide | CuI | 190.45 | 10 mol% | (To be calculated) |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 eq | (To be calculated) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | (Sufficient volume) |

Step-by-Step Protocol

-

Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-chlorophenol, 2-bromonaphthalene, copper(I) iodide (CuI), and potassium carbonate (K₂CO₃).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add anhydrous, degassed DMF via cannula. The reaction mixture should be a suspension.

-

Reaction: Heat the mixture to 120-140°C with vigorous stirring. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction may take 12-24 hours.

-

Cooling: Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Workup: Dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove the copper catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Part III: Purification and Characterization

The crude product from the Ullmann condensation will likely contain unreacted starting materials and byproducts. Purification is essential to obtain the desired compound in high purity.[10]

Protocol 3.1: Purification

-

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the prepared column. Elute with the solvent system, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product.[11]

-

-

Recrystallization (Optional):

-

If the product from chromatography is a solid, it can be further purified by recrystallization.

-

Solvent System: A suitable solvent system might be ethanol/water or ethyl acetate/hexane.

-

Procedure: Dissolve the solid in a minimal amount of hot solvent. Allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[10]

-

Expected Characterization Data

The following table summarizes the expected analytical data for the structural confirmation of 5-Chloro-2-(2-naphthyloxy)aniline.[12]

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): Aromatic protons from both the aniline and naphthalene rings (approx. 6.8-8.0 ppm), a broad singlet for the -NH₂ protons (approx. 3.5-4.5 ppm). The specific splitting patterns will confirm the substitution pattern. |

| ¹³C NMR (CDCl₃) | δ (ppm): Signals corresponding to all unique carbon atoms in the molecule. Aromatic carbons will appear in the 110-160 ppm range. |

| IR Spectroscopy | ν (cm⁻¹): Characteristic peaks for N-H stretching (two bands, ~3350-3450 cm⁻¹), C-O-C stretching (~1240 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |

| Mass Spectrometry | m/z: A molecular ion peak [M]⁺ corresponding to the exact mass of C₁₆H₁₂ClNO, along with a characteristic [M+2]⁺ peak due to the ³⁷Cl isotope. |

Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Amino-4-chlorophenol: Harmful if swallowed and may cause skin irritation. It is a suspected carcinogen. Avoid inhalation and direct contact.[6][13][14]

-

2-Bromonaphthalene: Harmful if swallowed and causes serious eye irritation.[15][16][17]

-

Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.

-

DMF: A potential teratogen. Avoid skin contact and inhalation.

-

High-Temperature Reactions: The bromination and Ullmann reactions require high temperatures. Use appropriate heating mantles or oil baths and ensure the apparatus is securely clamped.

References

- Organic Syntheses Procedure: 2-bromonaphthalene.

- Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. National Institutes of Health (NIH).

- Newman, M. S., & Wise, P. H. The Preparation of 2-Bromonaphthalene. Journal of the American Chemical Society.

- NJ.gov. 2-AMINO-4-CHLOROPHENOL HAZARD SUMMARY.

- Guidechem. How to synthesize 2-amino-4-chlorophenol.

- Efficient Copper-Catalyzed N-Arylation of Amides and Imidazoles with Aryl Iodides. Synfacts.

- Copper-catalyzed N-arylation of pyrroles: an overview. RSC Publishing.

- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis.

- Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry.

- The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.

- ICSC 1652 - 2-AMINO-4-CHLOROPHENOL. ILO and WHO.

- The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. NJIT Digital Commons.

- PrepChem.com. Synthesis of 2-bromo-6-acetylnaphthalene.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- Fisher Scientific. Safety Data Sheet: 2-Amino-4-chlorophenol.

- PrepChem.com. Preparation of 2-amino-4-chlorophenol.

- Google Patents. CN104193566A - Novel method for synthesizing 2-bromonaphthalene compound.

- Google Patents. CN103130657B - Synthetic method of 2-chloro-4-aminophenol.

- CAMEO Chemicals - NOAA. 2-AMINO-4-CHLOROPHENOL.

- QuickCompany. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And.

- ECHEMI. 2-Bromonaphthalene SDS, 580-13-2 Safety Data Sheets.

- CPAChem. Safety data sheet: 2-Amino-4-chlorophenol.

- ChemicalBook. 2-Bromonaphthalene synthesis.

- Fisher Scientific. Safety Data Sheet: 2-Bromonaphthalene.

- Wikipedia. Buchwald–Hartwig amination.

- Sigma-Aldrich. 2-Bromonaphthalene 97 580-13-2.

- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books.

- Wikipedia. Ullmann condensation.

- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.

- TCI Chemicals. 2-Bromonaphthalene 580-13-2.

- J&K Scientific. 2-Bromonaphthalene, 98%, reference material | 580-13-2.

- Benchchem. Characterization and Structural Confirmation of 5-Chloro-2-(propan-2-yl)aniline: A Comparative Guide.

- MDPI. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.

- ResearchGate. Schematic representation of the Ullmann reaction and Ullmann condensation.

- Benchchem. Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline.

- Organic Chemistry Portal. Ullmann Reaction.

- ResearchGate. The Ullmann Ether Condensation.

- Benchchem. Technical Support Center: Purifying 5-Chloro-2-(propan-2-yl)aniline.

- Benchchem. Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives.

- Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline.

- PubChem. 5-Chloro-2-methoxyaniline.

- Guidechem. How to Synthesize 5-Chloro-2-nitroaniline and Its Applications.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols | MDPI [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL [chemicalsafety.ilo.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nj.gov [nj.gov]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. 2-Bromonaphthalene 97 580-13-2 [sigmaaldrich.com]

protocol for the Suzuki coupling of 5-Chloro-2-(2-naphthyloxy)aniline

Application Note: Optimized Suzuki-Miyaura Coupling of 5-Chloro-2-(2-naphthyloxy)aniline

Executive Summary

This application note details the protocol for the palladium-catalyzed cross-coupling of 5-Chloro-2-(2-naphthyloxy)aniline with aryl boronic acids. This substrate presents a specific "dual-deactivation" challenge:

-

Electronic Deactivation: The chloride leaving group is electronically deactivated by the para-ether (naphthyloxy) and meta-amine functionalities, rendering oxidative addition the rate-limiting step.

-

Catalyst Poisoning: The free primary amine (

) can competitively coordinate to the palladium center, inhibiting the catalytic cycle.

Conventional catalysts (e.g.,

Chemical Context & Mechanistic Strategy

Substrate Analysis

-

Electrophile: 5-Chloro-2-(2-naphthyloxy)aniline.

-

Key Structural Feature: The naphthyl ether group creates significant steric bulk ortho to the amine, but the primary challenge is the electron-rich nature of the aryl ring, which strengthens the

bond ( -

Strategic Solution: Use of electron-rich, bulky dialkylbiarylphosphine ligands (e.g., XPhos or SPhos ). These ligands facilitate oxidative addition into the unactivated

bond and provide steric bulk that prevents the free aniline nitrogen from binding to the metal center.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway, highlighting where the bulky ligand (

Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition step, which requires electron-rich ligands to activate the C-Cl bond.

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Substrate | 5-Chloro-2-(2-naphthyloxy)aniline (1.0 equiv) | Electrophile |

| Boronic Acid | Aryl Boronic Acid (1.2–1.5 equiv) | Nucleophile |

| Catalyst | XPhos Pd G2 (1–3 mol%) | Catalyst |

| Base | Activator | |

| Solvent | 1,4-Dioxane : Water (4:1 v/v) | Reaction Medium |

Note: If XPhos Pd G2 is unavailable, an in-situ mixture of

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

-

Equip a 20 mL reaction vial (or round-bottom flask) with a magnetic stir bar.

-

Charge the vial with 5-Chloro-2-(2-naphthyloxy)aniline (1.0 equiv), the Aryl Boronic Acid (1.2 equiv), and

(3.0 equiv). -

Add XPhos Pd G2 (0.02 equiv / 2 mol%).

-

Why Solid Loading? Adding all solids first allows for simultaneous inert gas purging.

-

Step 2: Solvent Degassing & Addition

-

Seal the vial with a septum cap.

-

Evacuate and backfill with Nitrogen (

) or Argon ( -

Separately degas the solvent mixture (1,4-Dioxane/Water 4:1) by sparging with inert gas for 15 minutes.

-

Inject the degassed solvent via syringe to achieve a concentration of 0.1 M to 0.2 M relative to the aryl chloride.

Step 3: Reaction

-

Place the vessel in a pre-heated block/bath at 80°C .

-

Stir vigorously (800+ rpm). High biphasic mixing is critical for the transfer of the base from the aqueous to the organic phase.

-

Monitor by HPLC or LC-MS at 2 hours.

-

Target: >95% conversion of the aryl chloride.[1]

-

Duration: Typically 2–6 hours. If conversion is slow, increase temp to 100°C.

-

Step 4: Workup & Purification [2]

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate phases. Extract the aqueous layer 2x with EtOAc.

-

Wash combined organics with Brine, dry over

, and concentrate. -

Scavenging (Optional but Recommended): If the product is intended for biological assay, treat the organic solution with a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd.

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

Figure 2: Operational workflow for the Suzuki coupling process.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation (Oxidation) | Ensure rigorous degassing. Switch to XPhos Pd G3 (more stable). |

| Protodeboronation | Boronic Acid Instability | Switch base to |

| Pd Black Formation | Ligand Dissociation | Add 1 mol% additional free XPhos ligand to stabilize the active species. |

| Impurity: Homocoupling | Oxygen Presence | Re-degas solvents. Ensure positive pressure of inert gas. |

References

-

Buchwald, S. L., et al. (2005).[3] "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water." Angewandte Chemie International Edition, 44(38), 6173-6177. Link

-

Biscoe, M. R., et al. (2008). "A New Class of Easily Activated Palladium Precatalysts for Facile C–N and C–C Bond Formation." Journal of the American Chemical Society, 130(21), 6686-6687. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

-

Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

The Strategic Application of 5-Chloro-2-(2-naphthyloxy)aniline in the Synthesis of Advanced Heterocyclic Scaffolds

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the quest for novel heterocyclic compounds with tailored electronic and steric properties is perpetual. 5-Chloro-2-(2-naphthyloxy)aniline emerges as a pre-functionalized and sterically demanding building block, offering a unique scaffold for the synthesis of complex polycyclic aromatic systems. The strategic placement of a chloro substituent and a bulky naphthyloxy group on the aniline backbone provides a platform for investigating the impact of these functionalities on the biological activity and material properties of the resulting heterocycles. This guide delineates the synthetic utility of this compound, providing detailed protocols and mechanistic insights for its application in the construction of quinazoline and acridine-type heterocyclic systems. While direct literature precedent for the use of this specific aniline is limited, the following protocols are built upon well-established and robust synthetic methodologies, extrapolated to this unique starting material.

PART I: Synthesis of the Core Moiety: 5-Chloro-2-(2-naphthyloxy)aniline

The journey into the heterocyclic applications of our target molecule begins with its own synthesis. A plausible and efficient route to 5-Chloro-2-(2-naphthyloxy)aniline is through a copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of diaryl ethers.[1][2] This reaction couples a phenol with an aryl halide. In this case, 2-naphthol is coupled with a suitably substituted chloroaniline derivative.

Proposed Synthetic Protocol: Ullmann Condensation

This protocol describes the synthesis of 5-Chloro-2-(2-naphthyloxy)aniline from 2-amino-4-chlorophenol and 2-bromonaphthalene.

Materials:

-

2-amino-4-chlorophenol

-

2-bromonaphthalene

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

-

Schlenk flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-4-chlorophenol (1.0 eq), 2-bromonaphthalene (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Stir the reaction mixture at 120 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and then with brine solution in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5-Chloro-2-(2-naphthyloxy)aniline.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the copper(I) catalyst, which is crucial for the catalytic cycle.

-

Ligand: 1,10-Phenanthroline is used to solubilize the copper catalyst and accelerate the reaction.

-

Base: Cesium carbonate is a strong base that facilitates the deprotonation of the phenol, making it a more potent nucleophile.

-

Solvent: DMF is a high-boiling polar aprotic solvent that is ideal for this type of reaction, as it can dissolve the reactants and withstand the high temperatures required.

Diagram of the Proposed Synthesis:

Caption: Proposed synthesis of the target aniline via Ullmann condensation.

PART II: Application in the Synthesis of Quinazoline Derivatives

The presence of an ortho-amino group makes 5-Chloro-2-(2-naphthyloxy)aniline an excellent precursor for the synthesis of quinazolines, a class of heterocyclic compounds with a wide range of biological activities. A common and straightforward method for constructing the quinazoline ring is the reaction of an o-aminoaniline with a source of a single carbon atom, such as triethyl orthoformate.

Proposed Synthetic Protocol: Cyclocondensation with Triethyl Orthoformate

This protocol outlines the synthesis of 6-chloro-8-(2-naphthyloxy)quinazoline.

Materials:

-

5-Chloro-2-(2-naphthyloxy)aniline

-

Triethyl orthoformate

-

Formic acid (catalytic amount)

-

Ethanol

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Crystallization dish

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 5-Chloro-2-(2-naphthyloxy)aniline (1.0 eq) in an excess of triethyl orthoformate.

-

Add a catalytic amount of formic acid to the mixture.

-

Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl orthoformate and ethanol under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 6-chloro-8-(2-naphthyloxy)quinazoline.

Mechanistic Insights:

The reaction proceeds through an initial condensation of the aniline with triethyl orthoformate to form an intermediate ethoxymethyleneamino derivative. This is followed by an acid-catalyzed intramolecular cyclization, where the nitrogen atom attacks the imine carbon, and subsequent elimination of ethanol to afford the aromatic quinazoline ring.

Diagram of the Proposed Quinazoline Synthesis:

Caption: Proposed synthesis of a quinazoline derivative.

Quantitative Data Summary (Hypothetical):

| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Chloro-2-(2-naphthyloxy)aniline | Triethyl Orthoformate | Formic Acid | None | 140 | 18 | 85 |

| 2 | 5-Chloro-2-(2-naphthyloxy)aniline | Formamide | None | None | 180 | 12 | 78 |

PART III: Application in the Synthesis of Acridine-Type Structures

The Bernthsen acridine synthesis, which involves the condensation of a diphenylamine with a carboxylic acid in the presence of a Lewis acid, can be conceptually adapted for the intramolecular cyclization of 5-Chloro-2-(2-naphthyloxy)aniline to form a tetracyclic acridine-like system.[3][4][5] The reaction would proceed through an initial acylation of the amino group followed by an intramolecular Friedel-Crafts type reaction.

Proposed Synthetic Protocol: Adapted Bernthsen-type Cyclization

This protocol describes the synthesis of a novel chloro-naphthoxy-acridinone derivative.

Materials:

-

5-Chloro-2-(2-naphthyloxy)aniline

-

Acetic acid (or other carboxylic acids)

-

Zinc chloride (ZnCl₂) or Polyphosphoric acid (PPA)

-

High-boiling solvent (e.g., o-dichlorobenzene)

Instrumentation:

-

Round-bottom flask

-

Dean-Stark apparatus (optional)

-

Reflux condenser

-

Magnetic stirrer with heating plate

Step-by-Step Procedure:

-